molecular formula C10H16O2 B085817 Methyl 2-nonynoate CAS No. 111-80-8

Methyl 2-nonynoate

Cat. No.: B085817
CAS No.: 111-80-8
M. Wt: 168.23 g/mol
InChI Key: NTLJTUMJJWVCTL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-nonynoate, also known as Methyl non-2-ynoate, is a chemical compound with the formula C10H16O2

Result of Action

This compound is known for its fresh, fruity scent . When used in fragrances, it interacts with olfactory receptors, leading to the perception of this specific scent. The molecular and cellular effects of this compound’s action are largely related to the sensory experience it provides.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its scent may be perceived differently depending on the presence of other fragrances. Additionally, factors such as temperature and pH could potentially affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nonynoate can be synthesized through several methods. One common synthetic route involves the preparation from 2-octene by way of 1-octyne and octyne carboxylic acid . The process typically involves the following steps:

    Hydroboration-Oxidation: 2-octene is converted to 1-octyne.

    Carboxylation: 1-octyne is then carboxylated to form octyne carboxylic acid.

    Esterification: Finally, octyne carboxylic acid is esterified with methanol to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable materials to help preserve natural resources . The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nonynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form different products.

    Reduction: The compound can be reduced to form saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-nonynoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its characteristic violet-like odor and sweet taste also make it a valuable ingredient in the fragrance industry .

Properties

IUPAC Name

methyl non-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLJTUMJJWVCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047639
Record name Methyl 2-nonynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless oily liquid; Peach, violet aroma
Record name Methyl octynecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 2-nonynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

121.00 to 122.00 °C. @ 20.00 mm Hg
Record name Methyl octynecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name Methyl 2-nonynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.913-0.916
Record name Methyl 2-nonynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

111-80-8
Record name Methyl 2-nonynoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonynoic acid methyl ester
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Record name Methyl 2-nonynoate
Source DTP/NCI
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Record name 2-Nonynoic acid, methyl ester
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Record name Methyl 2-nonynoate
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Record name Methyl non-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.554
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Record name METHYL 2-NONYNOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl octynecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural conformation of the radical formed when Methyl 2-nonynoate is exposed to X-ray radiation?

A1: When this compound inclusion crystals are exposed to X-ray radiation at 77°K, a stable radical is formed. Electron Spin Resonance (ESR) studies at room temperature identified this radical as CH3(CH2)4CH–C≡C–CO2CH3. Interestingly, the conformation of this radical differs depending on the host crystal (urea or perhydrotriphenylene) used in the inclusion compound [].

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